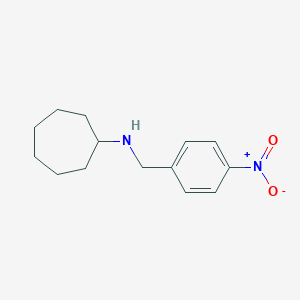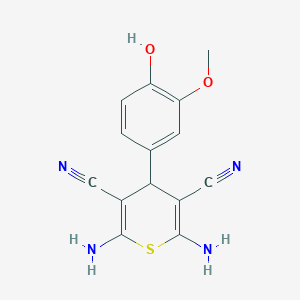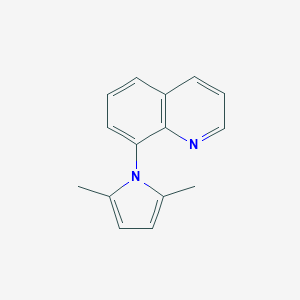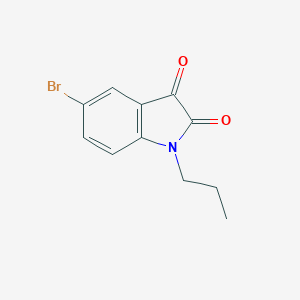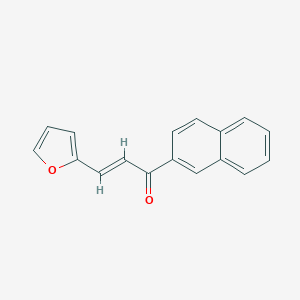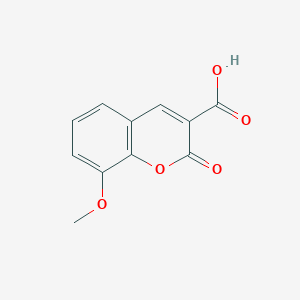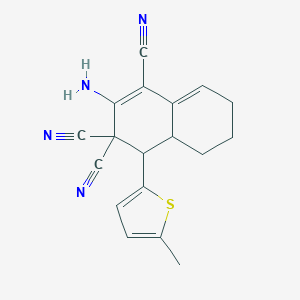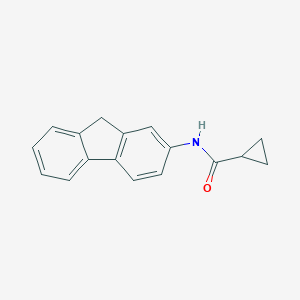
N-(9H-fluoren-2-yl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9H-fluoren-2-yl)cyclopropanecarboxamide, also known as FCPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. FCPA is a cyclopropane derivative that has been synthesized and studied for its potential as a pharmacological tool to regulate the activity of certain receptors in the brain.
Wissenschaftliche Forschungsanwendungen
N-(9H-fluoren-2-yl)cyclopropanecarboxamide has been studied extensively for its potential as a pharmacological tool to regulate the activity of certain receptors in the brain. Specifically, N-(9H-fluoren-2-yl)cyclopropanecarboxamide has been shown to be a selective antagonist of the GABA (A) receptor, which is a major inhibitory receptor in the brain. This makes N-(9H-fluoren-2-yl)cyclopropanecarboxamide a valuable tool for studying the role of GABA (A) receptors in various physiological processes.
Wirkmechanismus
N-(9H-fluoren-2-yl)cyclopropanecarboxamide acts as a competitive antagonist of the GABA (A) receptor, which means that it binds to the receptor and blocks the binding of the neurotransmitter GABA. This leads to a decrease in the inhibitory activity of the receptor, which can have various effects on neuronal activity and behavior.
Biochemische Und Physiologische Effekte
The effects of N-(9H-fluoren-2-yl)cyclopropanecarboxamide on neuronal activity and behavior have been studied in various animal models. Studies have shown that N-(9H-fluoren-2-yl)cyclopropanecarboxamide can induce seizures in mice, which suggests that it may have pro-convulsant effects. Additionally, N-(9H-fluoren-2-yl)cyclopropanecarboxamide has been shown to affect various physiological processes, including motor coordination and anxiety-like behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(9H-fluoren-2-yl)cyclopropanecarboxamide in lab experiments is its selectivity for the GABA (A) receptor. This allows researchers to specifically study the role of this receptor in various physiological processes. However, one limitation of using N-(9H-fluoren-2-yl)cyclopropanecarboxamide is its potential pro-convulsant effects, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on N-(9H-fluoren-2-yl)cyclopropanecarboxamide. One direction is to study its effects on other neurotransmitter systems in the brain, such as the glutamate system. Additionally, N-(9H-fluoren-2-yl)cyclopropanecarboxamide could be used to study the role of GABA (A) receptors in various disease states, such as epilepsy and anxiety disorders. Finally, the development of new analogs of N-(9H-fluoren-2-yl)cyclopropanecarboxamide could lead to the discovery of even more selective and potent antagonists of the GABA (A) receptor.
Synthesemethoden
The synthesis of N-(9H-fluoren-2-yl)cyclopropanecarboxamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 9H-fluorene with ethyl chloroformate to form ethyl 9H-fluorene-2-carboxylate. This intermediate is then reacted with cyclopropanecarbonyl chloride to form N-(9H-fluoren-2-yl)cyclopropanecarboxamide. The final product is purified using column chromatography to obtain a pure sample of N-(9H-fluoren-2-yl)cyclopropanecarboxamide.
Eigenschaften
CAS-Nummer |
60550-88-1 |
|---|---|
Produktname |
N-(9H-fluoren-2-yl)cyclopropanecarboxamide |
Molekularformel |
C17H15NO |
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
N-(9H-fluoren-2-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C17H15NO/c19-17(11-5-6-11)18-14-7-8-16-13(10-14)9-12-3-1-2-4-15(12)16/h1-4,7-8,10-11H,5-6,9H2,(H,18,19) |
InChI-Schlüssel |
YBEXQLBHSRWYMN-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Kanonische SMILES |
C1CC1C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Andere CAS-Nummern |
60550-88-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-chlorophenyl)-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine](/img/structure/B187438.png)
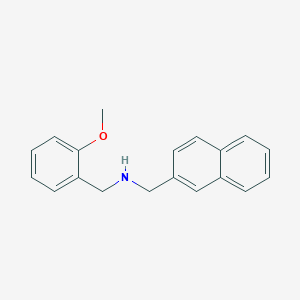
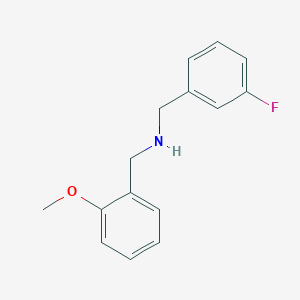
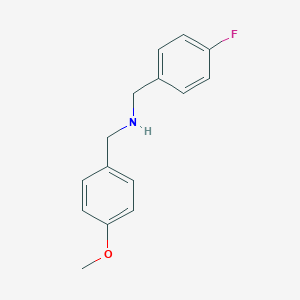
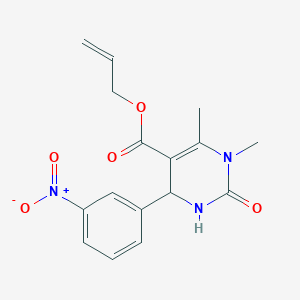
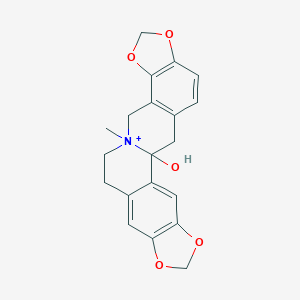
![1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone](/img/structure/B187446.png)
